molecular formula C14H15NO3S B5198838 N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide

N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide

Cat. No. B5198838
M. Wt: 277.34 g/mol
InChI Key: MBEDITXDNLJOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 41-2272 and has been studied extensively for its pharmacological properties.

Mechanism of Action

N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide binds to the heme group of sGC and stimulates the production of cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and dilation of blood vessels, resulting in increased blood flow and decreased blood pressure.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It can increase the production of cGMP, which can lead to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. It can also improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide in lab experiments include its potency and specificity for sGC activation. However, the limitations include its instability in aqueous solutions and the need for specialized equipment for its synthesis and handling.

Future Directions

There are several future directions for the research on N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide. These include the development of more stable analogs, the investigation of its potential applications in the treatment of other diseases, and the exploration of its effects on other physiological processes. Additionally, the use of this compound as a tool for studying sGC signaling pathways and the development of novel therapeutic strategies based on its mechanism of action are also promising areas for future research.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide involves the reaction of 2-aminothiophene with 4-methoxyphenylacetic acid followed by the addition of 2-chloroethylchloroformate. The resulting compound is then treated with ammonia to obtain the final product.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating various physiological processes. This compound has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-17-11-4-6-12(7-5-11)18-9-8-15-14(16)13-3-2-10-19-13/h2-7,10H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEDITXDNLJOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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